molecular formula C7H3BrCl2O B173358 2-Bromo-6-chlorobenzoyl chloride CAS No. 116529-65-8

2-Bromo-6-chlorobenzoyl chloride

Cat. No. B173358
M. Wt: 253.9 g/mol
InChI Key: PXDYMOLKOWSZGA-UHFFFAOYSA-N
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Description

“2-Bromo-6-chlorobenzoyl chloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of C7H3BrCl2O and a molecular weight of 253.9 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-chlorobenzoyl chloride” consists of a benzene ring with bromine and chlorine substituents at the 2nd and 6th positions, respectively, and a carbonyl chloride group attached to the benzene ring .

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds structurally related to "2-Bromo-6-chlorobenzoyl chloride" provides insights into synthesis methods and structural analyses. For example, the synthesis and crystal structure analysis of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide demonstrate the utility of bromo-chloro substitutions in exploring molecular conformations and intermolecular interactions (Akinboye et al., 2008).

Analytical Applications

The determination of bromide in various samples by conversion into bromophenols, followed by gas chromatography–mass spectrometry, showcases the role of bromo-chloro compounds in analytical methodologies. This approach, leveraging reactive halogen compounds, underscores the importance of such chemicals in enhancing analytical accuracy and sensitivity (Mishra et al., 2001).

Molecular Conformation Studies

The gas phase molecular structures and conformational compositions of halobenzoyl chlorides, including 2-bromobenzoyl chloride, have been investigated, elucidating the impact of halogen substitutions on molecular behavior. These studies contribute to a deeper understanding of the physicochemical properties of halogenated compounds, relevant for designing materials and molecules with specific characteristics (Johansen et al., 2013).

Halogen Bonding in Crystal Engineering

Investigations into halogen bonding highlight the role of bromo and chloro substituents in dictating packing preferences in solid-state structures. Such research informs the strategic use of halogen bonds in the design and synthesis of novel crystalline materials, which is crucial for pharmaceuticals, materials science, and nanotechnology (Pramanik et al., 2017).

Organic Synthesis and Catalysis

The reactivity of halogenated compounds, such as in Suzuki-Miyaura cross-coupling reactions, underscores their utility in organic synthesis, particularly in the construction of complex molecular architectures. This area of research is vital for developing new pharmaceuticals, agrochemicals, and materials (Lukashev et al., 2006).

Safety And Hazards

When handling “2-Bromo-6-chlorobenzoyl chloride”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-6-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDYMOLKOWSZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373602
Record name 2-bromo-6-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chlorobenzoyl chloride

CAS RN

116529-65-8
Record name 2-Bromo-6-chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116529-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-6-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116529-65-8
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